

# GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases

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Compound of Interest		
Compound Name:	GRL0617	
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# A Technical Guide for Drug Development Professionals

Introduction

**GRL0617** is a potent, non-covalent small-molecule inhibitor targeting the papain-like protease (PLpro) of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2] This document provides an in-depth technical overview of **GRL0617**, summarizing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals exploring antiviral therapeutics.

GRL0617 emerged from a high-throughput screening of a diverse chemical library and subsequent synthetic optimization.[3] It has been instrumental in validating PLpro as a viable target for antiviral drug development against coronaviruses.[3] PLpro is a critical viral enzyme with dual functions: it is essential for processing the viral polyprotein to generate functional non-structural proteins for viral replication, and it acts as a deubiquitinating (DUB) and delSGylating enzyme, stripping ubiquitin and ISG15 modifications from host proteins to help the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, GRL0617 presents a "double-hit" therapeutic strategy, simultaneously blocking viral replication and enhancing the host's antiviral immune signaling pathways.[4][5]

## **Quantitative Inhibitory and Antiviral Activity**



The inhibitory potency of **GRL0617** has been evaluated against viral proteases and in cell-based antiviral assays. The following tables summarize the key quantitative data.

Target	Assay Type	Value	Reference
SARS-CoV PLpro	Enzyme Inhibition (IC50)	0.6 μΜ	[2][5][6]
SARS-CoV PLpro	Competitive Inhibition (Ki)	0.49 μΜ	[2][3][6]
SARS-CoV-2 PLpro	Enzyme Inhibition (IC50)	0.8 μΜ	[5]
SARS-CoV-2 PLpro	Enzyme Inhibition (IC50)	2.1 μΜ	[7][8]
SARS-CoV-2 PLpro	Inhibition Constant (Ki)	1.8 μΜ	[9]

Table 1: In Vitro Enzymatic Inhibition of GRL0617



Virus	Cell Line	Assay Type	Value	Reference
SARS-CoV	Vero E6	Antiviral Activity (EC50)	14.5 μΜ	[6]
SARS-CoV	Vero E6	Antiviral Activity (EC50)	15 μΜ	[2][3]
SARS-CoV-2	Vero E6	Antiviral Activity (EC50)	21 ± 2 μM	[8]
SARS-CoV-2	Vero E6	Antiviral Activity (EC50)	27.6 μΜ	[10]
SARS-CoV-2 (Delta Variant)	Vero E6	Antiviral Activity (EC50)	41.17 ± 4.48 μM	[11]
SARS-CoV-2 (Omicron BA.5 Variant)	Vero E6	Antiviral Activity (EC50)	33.32 ± 10.16 μΜ	[11]

Table 2: Cell-Based Antiviral Efficacy of **GRL0617** 

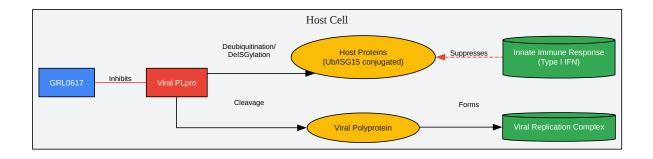
**GRL0617** has demonstrated selectivity for viral PLpro, showing no significant inhibition of human deubiquitinating enzymes such as HAUSP, USP18, UCH-L1, and UCH-L3.[5][12]

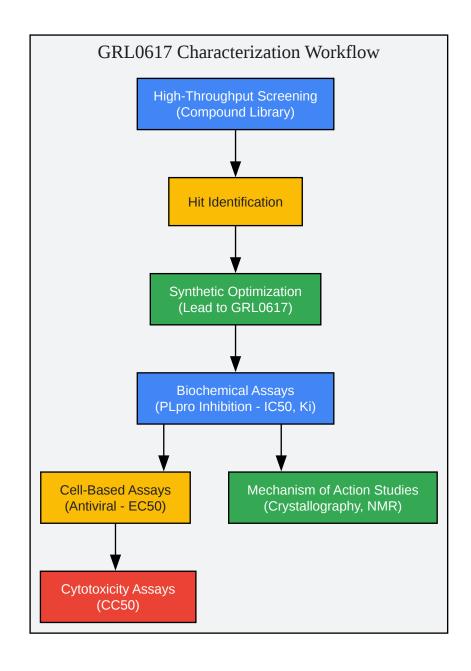
### **Mechanism of Action**

**GRL0617** acts as a competitive, non-covalent inhibitor of PLpro.[2][3][6] X-ray crystallography studies of the **GRL0617**-PLpro complex have revealed a unique mode of inhibition.[3] The inhibitor binds to the S3 and S4 subsites of the enzyme, away from the catalytic cysteine residue.[3] This binding induces a conformational change, specifically the closure of the BL2 loop, which in turn shuts down the enzyme's catalytic activity at the active site.[3] This allosteric-like inhibition mechanism contributes to its specificity.

Furthermore, NMR data has shown that **GRL0617** effectively blocks the binding of the C-terminus of ISG15 to PLpro, thereby inhibiting the enzyme's delSGylating activity.[7][8] This is crucial for restoring the host's innate immune response, which is often suppressed by viral PLpro.









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